molecular formula C9H7ClN4O3S2 B15217973 2-Chloro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzene-1-sulfonamide CAS No. 143205-37-2

2-Chloro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzene-1-sulfonamide

Cat. No.: B15217973
CAS No.: 143205-37-2
M. Wt: 318.8 g/mol
InChI Key: RBHCXGIAOIHNLU-UHFFFAOYSA-N
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Description

N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2-chlorobenzenesulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2-chlorobenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions . The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2-chlorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,3,4-Thiadiazol-2-yl)carbamoyl)-2-chlorobenzenesulfonamide is unique due to the combination of the thiadiazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .

Properties

CAS No.

143205-37-2

Molecular Formula

C9H7ClN4O3S2

Molecular Weight

318.8 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C9H7ClN4O3S2/c10-6-3-1-2-4-7(6)19(16,17)14-8(15)12-9-13-11-5-18-9/h1-5H,(H2,12,13,14,15)

InChI Key

RBHCXGIAOIHNLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=NN=CS2)Cl

Origin of Product

United States

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